Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-
Description
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- (IUPAC name: 4-nitro-2-[(2-carboxyphenyl)amino]benzoic acid) is a nitro-substituted benzoic acid derivative featuring two carboxylic acid groups and an aromatic amino linkage. Its molecular formula is C₁₄H₁₀N₂O₆ (molecular weight: 302.24 g/mol). The compound’s structure includes:
- A nitro group (-NO₂) at the para position (C4) of the primary benzoic acid ring.
- An amino group (-NH-) at C2, linked to a 2-carboxyphenyl substituent (a secondary benzoic acid group at C2 of the phenyl ring).
Properties
CAS No. |
71835-14-8 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-(2-carboxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(18)9-3-1-2-4-11(9)15-12-7-8(16(21)22)5-6-10(12)14(19)20/h1-7,15H,(H,17,18)(H,19,20) |
InChI Key |
VXJCYNKQMYEDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-
General Synthetic Strategy
The preparation of this compound generally involves:
- Step 1: Formation of the amino linkage between two benzoic acid derivatives.
- Step 2: Introduction of the nitro group at the 4-position of the amino-substituted aromatic ring.
- Step 3: Purification and isolation of the final product.
The key challenge is controlling regioselectivity during nitration and ensuring the amino linkage forms without side reactions.
Detailed Synthetic Routes
Nucleophilic Aromatic Substitution of Aminobenzoic Acids
One common approach is the reaction of 2-aminobenzoic acid derivatives with aromatic halides under basic conditions to form the amino linkage. For example, aromatic halides such as fluoronitrobenzene can be reacted with aminobenzoic acid in the presence of bases like potassium carbonate or potassium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide).
- Reaction conditions:
- Base: K2CO3 or KOH
- Solvent: DMF or DMSO
- Temperature: Room temperature to 180°C (microwave irradiation can be used for acceleration)
- Time: Several hours (e.g., 3 to 16 hours)
- Workup: Extraction with dichloromethane, acid wash, drying over Na2SO4, solvent removal, and purification by flash chromatography.
This method allows the formation of the 2-[(2-carboxyphenyl)amino]-4-nitro- structure by nucleophilic displacement of the halide by the amino group of 2-aminobenzoic acid.
Direct Nitration of Aminobenzoic Acid Derivatives
Alternatively, nitration can be performed on pre-formed amino-substituted benzoic acids. This involves treating the amino-substituted benzoic acid intermediate with nitrating agents such as nitric acid or mixed acid under controlled temperature to selectively introduce the nitro group at the 4-position.
- Reaction conditions:
- Nitrating agent: Dilute nitric acid or mixed acid (HNO3/H2SO4)
- Temperature: Mild (0-50°C) to avoid over-nitration or oxidation
- Time: Controlled to optimize yield and selectivity
- Notes: The presence of the amino group directs nitration regioselectively, but protection of sensitive groups may be necessary in some cases.
Oxidation of Methyl Precursors
In some synthetic schemes, methyl-substituted nitrobenzoic acid derivatives such as 2-methyl-4-nitrobenzoic acid are prepared first by oxidation of 4-nitro-o-xylene using dilute nitric acid with free radical initiators and phase transfer catalysts to improve yield (up to 83.5%). The methyl group can then be converted into a carboxylic acid or used as a precursor for further functionalization.
Representative Experimental Procedure (Adapted from Literature)
Analysis of Preparation Methods
Research Results and Yields
- Yield of NAS step: Typically 60-80% depending on substrate purity and reaction conditions.
- Nitration yield: Around 70-85% with controlled temperature and acid concentration.
- Overall yield: Approximately 50-65% after purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into acid chlorides . Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce nitro groups to amino groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- involves its interaction with molecular targets and pathways within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes . Additionally, its derivatives may exert effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Differences:
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, structural analogs suggest trends:
- Antioxidant Potential: Benzoic acid derivatives with hydroxyl or vanilloyl groups (e.g., veronicoside, ) exhibit antioxidant activity via radical scavenging. The target compound’s -NO₂ group may reduce this activity but could contribute to metal chelation via -COOH groups .
- Enzyme Inhibition : Sulfonamide derivatives (e.g., ) often inhibit enzymes like carbonic anhydrase due to -SO₂NH- interactions. The target compound lacks this moiety but may interact via -COOH or -NH- groups.
- Toxicity : Compounds with nitro groups (e.g., ’s methanesulfonate analog) may exhibit acute toxicity (Category 4, H302), suggesting caution in handling the target compound .
Biological Activity
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is a complex organic compound notable for its structural features and potential biological activities. With a molecular formula of CHNO and a molecular weight of approximately 286.24 g/mol, this compound combines an amino group and a nitro group in its aromatic structure, which may enhance its reactivity and biological effects.
Structural Characteristics
The structural uniqueness of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is defined by the presence of:
- Carboxylic Acid Group (-COOH) : Contributes to acidity and potential interactions with biological systems.
- Amino Group (-NH) : May facilitate hydrogen bonding and increase solubility in biological environments.
- Nitro Group (-NO) : Known for its electron-withdrawing properties, which can affect the compound's reactivity.
Comparison with Related Compounds
| Compound Name | Structure Features | Distinct Characteristics |
|---|---|---|
| Benzoic Acid | Simple aromatic carboxylic acid | Lacks amino and nitro groups |
| 4-Amino Benzoic Acid | Contains amino group | No nitro substitution |
| 4-Nitro Benzoic Acid | Contains nitro group | No amino substitution |
| Benzoic Acid, 2-Amino-4-nitrophenol | Contains both amino and nitro groups | Different positioning of functional groups |
| Benzoic Acid, 3-Nitrophenylamine | Nitro group at different position | Varying reactivity due to positional effects |
The unique combination of functional groups in benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- distinguishes it from similar compounds, potentially enhancing its biological activity.
Antioxidant Properties
Research indicates that benzoic acid derivatives possess antioxidant properties, which protect cells from oxidative damage. The specific activity of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has not been extensively documented but can be inferred from its structural characteristics that suggest potential antioxidant activity.
Antimicrobial Activity
Studies have shown that benzoic acid derivatives exhibit significant antimicrobial effects. For instance, transition metal complexes derived from similar benzoic acid structures have demonstrated enhanced antibacterial and antifungal activities compared to their parent compounds .
Anticancer Potential
The anticancer properties of benzoic acid derivatives have been explored in various studies. For example, certain analogs have shown promising results against human cancer cell lines, with IC values indicating substantial cytotoxicity. The ability of these compounds to inhibit cancer cell proliferation suggests that benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- may also exhibit similar activities .
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) has been reported for various benzoic acid derivatives. This activity is crucial for therapeutic applications in neurodegenerative diseases. The specific inhibitory potential of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- remains to be investigated but could align with findings from related compounds .
Study on Proteasomal Activity
A study focused on the biological evaluation of benzoic acid derivatives revealed that certain compounds significantly induced proteasomal chymotrypsin-like activity at concentrations as low as 5 μM. This suggests that similar structures could enhance protein degradation pathways, which are critical in cancer treatment .
Antiproliferative Activity Assessment
Research assessing the antiproliferative effects of various benzoic acid derivatives indicated that some compounds exhibited IC values below 10 µM against multiple human cancer cell lines. These findings highlight the potential for developing new anticancer agents based on the structural framework of benzoic acid derivatives .
Q & A
Q. What are the typical synthetic routes for preparing 2-[(2-carboxyphenyl)amino]-4-nitrobenzoic acid?
The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous structures are prepared by reacting substituted anilines with halogenated benzoic acid derivatives under basic conditions (e.g., anhydrous potassium carbonate) in solvents like 2-ethoxy ethanol. Catalysts such as cuprous oxide and copper metal are often employed to enhance reaction efficiency . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.
Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?
- NMR : and NMR identify aromatic protons, nitro/carboxy groups, and amine linkages. For example, deshielded protons near nitro groups appear at δ 8.5–9.0 ppm.
- IR : Stretching vibrations for nitro (-NO) groups occur at ~1520 cm and 1350 cm, while carboxylic acid (-COOH) bands appear at ~2500–3300 cm.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Data should align with computational predictions (e.g., using ChemSpider or PubChem tools) .
Q. What factors influence the solubility and stability of this compound in different solvents?
Solubility is pH-dependent due to the carboxylic acid and nitro groups. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous stability may degrade under strong acidic/basic conditions. Storage at 2–8°C in inert atmospheres (e.g., argon) prevents decomposition .
Advanced Research Questions
Q. How can SHELX software refine the crystal structure of 2-[(2-carboxyphenyl)amino]-4-nitrobenzoic acid?
SHELXL is widely used for small-molecule crystallography. Key steps include:
- Data collection : High-resolution X-ray diffraction data (≤ 1.0 Å) ensures accurate refinement.
- Parameterization : Anisotropic displacement parameters for non-hydrogen atoms improve model precision.
- Validation : R-factor convergence (< 5%) and Hirshfeld surface analysis validate intermolecular interactions (e.g., hydrogen bonds) .
Q. What experimental strategies resolve contradictions in spectroscopic and crystallographic data?
Discrepancies between NMR/IR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Solutions include:
- Variable-temperature NMR to probe conformational changes.
- DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra.
- Multi-solvent crystallization to assess packing effects on molecular geometry .
Q. How can computational methods predict the compound’s reactivity for synthesis optimization?
- Density Functional Theory (DFT) : Calculates activation energies for reaction pathways (e.g., nitro-group reduction or amine coupling).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
- Retrosynthetic Analysis (e.g., using Synthia): Identifies feasible precursors and catalysts .
Methodological Notes
- Synthesis Optimization : Use parallel reactors (e.g., Chemspeed) to screen catalysts and solvents systematically .
- Crystallization : Employ vapor diffusion with acetonitrile/water mixtures for high-quality single crystals .
- Safety : Handle nitro derivatives under fume hoods due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
